![molecular formula C21H18N2O3 B5917368 N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide, commonly known as PAPB, is a synthetic compound that belongs to the class of N-acylphenylamine derivatives. It is widely used in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of PAPB involves its ability to inhibit the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PAPB also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
PAPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. PAPB also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, PAPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
PAPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, one of the limitations of PAPB is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of PAPB. One area of research is the development of PAPB derivatives with improved solubility and bioavailability. Another area of research is the study of PAPB in combination with other drugs for the treatment of various diseases. Additionally, the potential use of PAPB as a diagnostic tool for certain diseases is an area of interest for future research.
Conclusion:
In conclusion, PAPB is a synthetic compound that has potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis method of PAPB involves the reaction of 4-aminobenzamide with 2-phenoxyacetyl chloride in the presence of a base. PAPB has several advantages for lab experiments, but its low solubility in water is a limitation. There are several future directions for the study of PAPB, including the development of PAPB derivatives and the study of PAPB in combination with other drugs.
合成法
The synthesis of PAPB involves the reaction of 4-aminobenzamide with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of PAPB is typically around 70-80%.
科学的研究の応用
PAPB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. PAPB has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(15-26-19-9-5-2-6-10-19)22-17-11-13-18(14-12-17)23-21(25)16-7-3-1-4-8-16/h1-14H,15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISAAZZNYWXCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

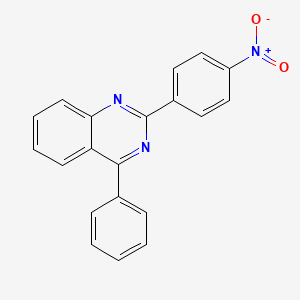
![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
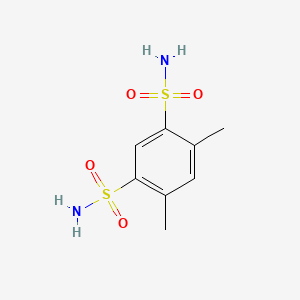
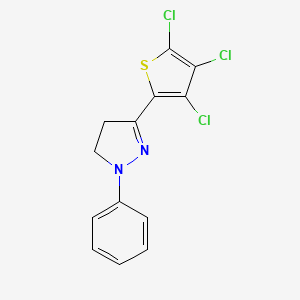
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)
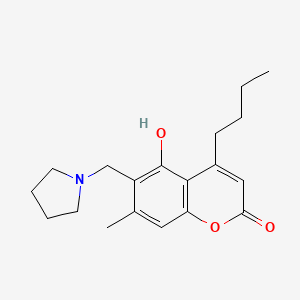
methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
![4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)
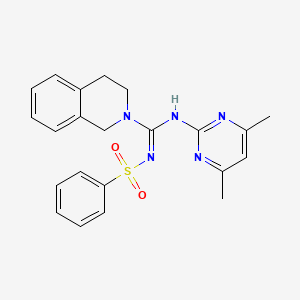
![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)

![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)
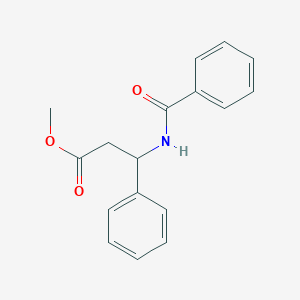
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)